![molecular formula C15H14N6O2 B2887835 N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 2034542-36-2](/img/structure/B2887835.png)
N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide
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Overview
Description
“N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Synthesis Analysis
Oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles are diverse and depend on the substituents in the oxadiazole ring . Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Scientific Research Applications
Design and Synthesis for Anticancer Activity
N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide derivatives have been explored for their potential anticancer activities. For instance, the design, synthesis, and in vitro cytotoxic activity of certain derivatives showed appreciable cancer cell growth inhibition against a variety of cancer cell lines. This emphasizes the compound's potential as a scaffold for developing new anticancer agents (Al-Sanea et al., 2020).
Cycloaddition Reactions for Novel Derivatives
Cycloaddition reactions involving this compound derivatives have been utilized to synthesize novel isoxazolines and isoxazoles. These novel compounds enrich the chemical diversity of the core structure and potentially open new avenues for pharmacological exploration (Rahmouni et al., 2014).
NMR Characterization of Novel Derivatives
NMR techniques have been employed to characterize novel derivatives of this compound. This study highlights the importance of NMR in understanding the structural and electronic configurations of such compounds, providing a basis for further modifications and optimizations (Li Ying-jun, 2012).
Antimicrobial Activities
The exploration of antimicrobial activities among derivatives of this compound has been reported. Some derivatives showed promising results against a range of bacterial and fungal strains, suggesting the potential for these compounds to be developed into new antimicrobial agents (Bondock et al., 2008).
Future Directions
The future directions for “N-(2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide” and similar compounds could involve further exploration of their potential applications. Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and other miscellaneous applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
properties
IUPAC Name |
N-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-9-18-15(23-21-9)11-7-16-8-17-14(11)20-13-6-4-3-5-12(13)19-10(2)22/h3-8H,1-2H3,(H,19,22)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPNBZCFOBYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=CC=C3NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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